(E)-1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)-1-phenylmethanimine
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Overview
Description
N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE is a complex organic compound that features a pyrazole ring substituted with dimethyl groups, a phenyl ring, and a methoxyphenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE typically involves the condensation of 3,5-dimethylpyrazole with benzaldehyde derivatives and 2-methoxyaniline under acidic or basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The methoxyphenylamine moiety may also contribute to its biological activity by interacting with cellular membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound.
Benzaldehyde derivatives: Used in the condensation reactions to form the target compound.
2-Methoxyaniline: Another precursor in the synthesis.
Uniqueness
N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(PHENYL)METHYLENE]-N-(2-METHOXYPHENYL)AMINE is unique due to its combination of a pyrazole ring with dimethyl groups and a methoxyphenylamine moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6511-33-7 |
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Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-N-(2-methoxyphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C19H19N3O/c1-14-13-15(2)22(21-14)19(16-9-5-4-6-10-16)20-17-11-7-8-12-18(17)23-3/h4-13H,1-3H3 |
InChI Key |
AYWFWOPJOPXLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=NC2=CC=CC=C2OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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